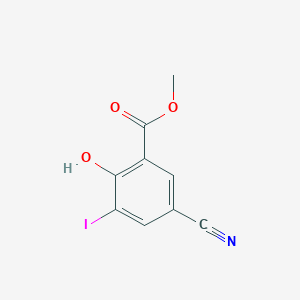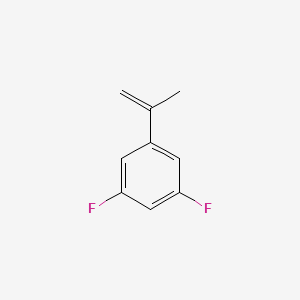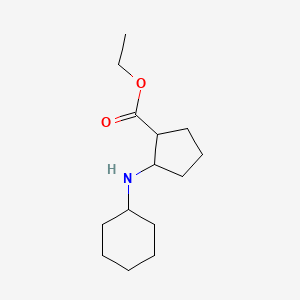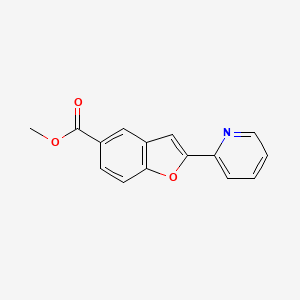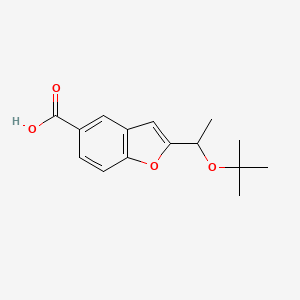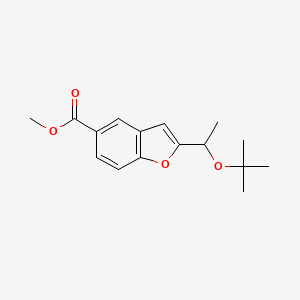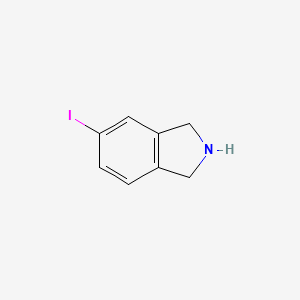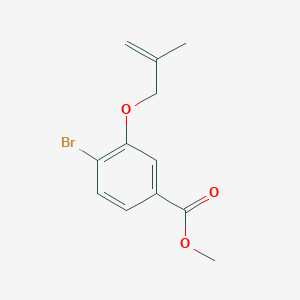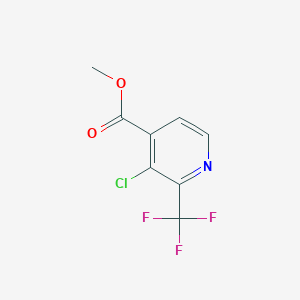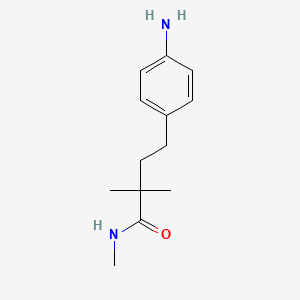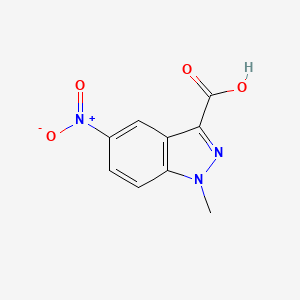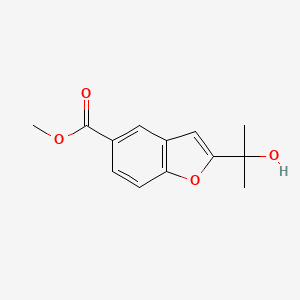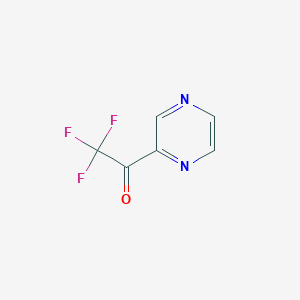
2,2,2-三氟-1-(吡嗪-2-基)乙酮
概述
描述
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H3F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring via a carbonyl group
科学研究应用
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It is known to be used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
Based on its use in the synthesis of photoreactive probes, it can be inferred that it may interact with its targets through a mechanism involving the formation of covalent bonds upon exposure to light .
Pharmacokinetics
The pharmacokinetic properties of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
Its role as a reactant in the synthesis of photoreactive probes suggests it may be involved in the modulation of GABA receptor activity .
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production or consumption of specific metabolites. These interactions can have downstream effects on overall cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone typically involves the reaction of pyrazine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrazine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone} ]
Industrial Production Methods
In an industrial setting, the production of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanol.
Substitution: Formation of substituted pyrazine derivatives.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other trifluoromethyl ketones. This uniqueness makes it valuable in designing molecules with specific chemical and biological activities.
属性
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMVPDMBZSBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728304 | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147103-48-7 | |
| Record name | 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

